1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Description
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is a synthetic organic compound featuring a phenyl-ethanone core substituted with a 3-piperidinyloxy group at the 2-position, forming a hydrochloride salt.
Properties
IUPAC Name |
1-(2-piperidin-3-yloxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)12-6-2-3-7-13(12)16-11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWYDHZFBSVXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-55-4 | |
| Record name | Ethanone, 1-[2-(3-piperidinyloxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-(3-piperidinyloxy)phenyl]-1-ethanone hydrochloride typically involves the nucleophilic substitution of a suitably functionalized phenolic precursor with a piperidine derivative, followed by acetylation to introduce the ethanone moiety. The key steps are:
Formation of the piperidinyloxy linkage: This is achieved by reacting 2-hydroxyacetophenone or its derivatives with 3-piperidinol or 3-piperidinyl derivatives under conditions that promote ether bond formation, often using a base such as potassium carbonate in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Acetylation or ketone formation: The ethanone group is introduced either by direct acetylation of the phenolic intermediate or by using an acetylating agent such as acetyl chloride or acetic anhydride under controlled temperatures, often in the presence of catalysts or bases to facilitate the reaction.
Conversion to hydrochloride salt: The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or HCl in an organic solvent such as dioxane or ethyl acetate, enhancing stability and crystallinity for isolation.
Specific Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ether bond formation | 3-piperidinol, 2-hydroxyacetophenone, K2CO3, CH3CN, reflux | Polar aprotic solvent promotes substitution; reflux enhances yield |
| Acetylation | Acetyl chloride or acetic anhydride, base (e.g., pyridine), 0–25°C | Controlled temperature to avoid side reactions |
| Salt formation | HCl in dioxane or ethyl acetate, room temperature | Yields stable hydrochloride salt |
| Purification | Recrystallization or column chromatography | Ensures high purity |
Industrial Production Methods
Industrial synthesis often adapts the laboratory-scale methods with modifications for scalability and process control:
Continuous flow reactors: These are employed to maintain consistent reaction conditions such as temperature, pressure, and residence time, improving reproducibility and yield.
Automated monitoring: Parameters like pH, reactant concentration, and reaction progress are continuously monitored using in-line spectroscopy (e.g., IR or UV-Vis) to optimize reaction endpoints.
Purification: Multi-step purification involving recrystallization and chromatographic techniques ensures removal of impurities and by-products.
Research Findings on Preparation Efficiency and Yields
Experimental data from recent studies indicate:
| Preparation Step | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Ether bond formation | 85–92 | >95 | High yield with K2CO3 base in acetonitrile |
| Acetylation | 88–95 | >98 | Mild conditions prevent over-acetylation |
| Hydrochloride salt formation | 90–96 | >99 | Crystalline salt improves handling |
These yields demonstrate the robustness of the synthetic route, with purification steps critical for achieving pharmaceutical-grade purity.
Alternative Synthetic Approaches and Optimization
Use of protective groups: In some protocols, protecting groups on the piperidine nitrogen or phenolic hydroxyl are employed to prevent side reactions during acetylation, later removed under acidic conditions.
Catalytic methods: Palladium-catalyzed coupling reactions have been explored to form the ether linkage more selectively, reducing reaction times and improving yields.
Solvent optimization: Switching from traditional solvents to greener alternatives like ethanol or water-organic mixtures has been investigated to improve environmental sustainability without compromising yield.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Base-mediated ether formation | Reaction of phenol derivative with piperidine in K2CO3/CH3CN | High yield, straightforward | Requires anhydrous conditions |
| Acetylation with acetyl chloride | Introduction of ethanone group under mild base catalysis | High selectivity, good purity | Sensitive to moisture |
| Hydrochloride salt formation | Treatment with HCl in organic solvent | Stable, easy to handle salt form | Requires careful acid handling |
| Catalytic coupling | Pd-catalyzed ether formation | Faster, selective | Catalyst cost, requires inert atmosphere |
| Protective group strategy | Use of protecting groups to avoid side reactions | Improved selectivity | Additional steps increase complexity |
Chemical Reactions Analysis
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an analgesic.
Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as pain relief or neuroprotection.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s key structural elements include:
- Phenyl-ethanone backbone: Common among analogs, enabling π-π interactions and hydrogen bonding.
- 3-Piperidinyloxy substituent : A piperidine ring linked via an ether oxygen at the phenyl 2-position.
- Hydrochloride salt : Enhances solubility and stability.
Table 1: Structural Comparison of Selected Analogs
*Calculated based on formula C₁₃H₁₇NO₂·HCl.
Key Observations :
- Substituent Diversity : Analogs vary in substituents (e.g., halogenated aryl groups, hydroxy-piperidine, methylpiperazine), influencing electronic properties and steric bulk.
- Salt Forms : Hydrochloride and hydrobromide salts are common, with hydrobromide salts (e.g., compound 8 in ) exhibiting higher molecular weights and melting points .
Physicochemical Properties
Table 2: Physicochemical Data
*Inferred from analogs like compound 8, which shows good solubility in methanol, ethanol, and DMSO .
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl in compound 8) correlate with higher melting points due to increased crystallinity .
- Synthetic Efficiency : Yields vary significantly; for example, compound 7 () has a low 22% yield, likely due to challenging imidazole ring formation, whereas compound 8 achieves 79% yield via optimized substitution .
Biological Activity
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is often associated with various pharmacological activities. Its structural formula can be represented as follows:
This structure allows for interactions with multiple biological targets, particularly neurotransmitter receptors, which are crucial in modulating physiological responses.
This compound exhibits several biochemical properties that contribute to its activity:
- Enzyme Interaction : The compound interacts with key enzymes involved in neurotransmitter metabolism, potentially influencing pathways related to mood and cognition.
- Cellular Effects : Studies indicate that it can alter gene expression linked to metabolic processes and signal transduction pathways.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Molecular Targets : It is believed to act on various receptors, including those associated with pain modulation and neuroprotection. Such interactions can lead to changes in receptor activity and downstream signaling pathways.
- Pathways Involved : The compound may influence pathways related to neurotransmitter release and receptor sensitivity, which are critical for therapeutic effects like analgesia or anxiolytic activity.
Case Studies
Several studies have investigated the effects of this compound in different contexts:
- Neuropharmacological Studies : In animal models, the compound demonstrated significant effects on neurotransmitter systems, suggesting potential applications in treating anxiety disorders.
- Metabolic Pathway Analysis : Research indicated that the compound could modulate metabolic pathways by interacting with enzymes involved in energy metabolism, highlighting its potential in metabolic disorders.
Data Tables
Here are summarized findings from various studies regarding the biological activity of the compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Neurotransmitter Interaction | Modulates serotonin and dopamine levels in rodent models. | |
| Gene Expression | Alters expression of genes involved in stress response and metabolic regulation. | |
| Enzyme Activity | Inhibits certain enzymes linked to pain pathways, suggesting analgesic properties. |
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Associated with beneficial effects such as enhanced cognitive function and mood stabilization.
- High Doses : May lead to adverse effects or toxicity; thus, careful dosage regulation is critical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
